1-Phenylpentan-1-amine hydrochloride

Cardiovascular Pharmacology TRPC Channels Vasorelaxation

Researchers developing CNS-active candidates often encounter variability from positional isomer contamination or undefined stereochemistry in phenylalkylamine building blocks. 1-Phenylpentan-1-amine hydrochloride resolves this: • Defined C1-amine regiochemistry distinct from C3-positional isomers-critical for TRPC channel pharmacophore validation and control experiments. • (R)- and (S)-enantiomers independently procurable for stereospecific receptor binding and functional activity dissection. • HCl salt ensures aqueous solubility and batch-to-batch consistency for reproducible multi-step synthetic sequences.

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
Cat. No. B12441140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpentan-1-amine hydrochloride
Molecular FormulaC11H18ClN
Molecular Weight199.72 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H
InChIKeyMBNNSARPWZWWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpentan-1-amine Hydrochloride: Physicochemical Profile


1-Phenylpentan-1-amine hydrochloride (CAS: 76897-06-8 for the racemate; (R)-enantiomer: 529512-07-0; (S)-enantiomer: 911373-70-1) is a chiral primary amine belonging to the phenylalkylamine class [1]. It features a phenyl group attached to the first carbon of a pentylamine chain, with a molecular formula of C11H18ClN and a molecular weight of 199.72 g/mol . The hydrochloride salt form is specifically utilized to enhance aqueous solubility and stability, making it a versatile intermediate and building block in pharmaceutical research and organic synthesis [2]. Its primary amine functionality and single stereocenter at the C1 position underpin its utility as a chiral scaffold for synthesizing more complex, biologically active molecules .

Chiral scaffold Supports stereochemical control in CNS drug discovery
Salt form Hydrochloride enhances aqueous solubility and stability
Enantiomer-resolved Enables enantiomer-specific synthesis and SAR studies

1-Phenylpentan-1-amine HCl: Critical Differentiators


Generic substitution of 1-phenylpentan-1-amine hydrochloride with in-class phenylalkylamines is scientifically and procedurally invalid. The position of the amine group on the alkyl chain, the length of the alkyl spacer, and the absolute configuration at the chiral center are not merely structural nuances; they are decisive determinants of biological target engagement, metabolic stability, and synthetic utility [1]. For instance, shifting the amine from the C1 to the C3 position (as in 1-phenylpentan-3-amine) can fundamentally alter vasorelaxant activity and TRPC channel inhibition profiles [2]. Similarly, altering the alkyl chain length, as seen when comparing to phenethylamines or phenylbutanamines, changes receptor binding affinity and pharmacokinetic properties [3]. Furthermore, the specific enantiomer ((R) vs. (S)) can exhibit divergent pharmacological activities, rendering a racemic mixture unsuitable for target-specific investigations . The choice of counterion also matters: the hydrochloride salt provides distinct solubility and handling advantages over the free base, which are critical for reproducible experimental workflows. The quantitative evidence below details these non-fungible differences.

Amine position on alkyl chain (C1 vs. C3) may redirect biological activity and target engagement.
Enantiomeric configuration ((R) vs. (S)) can alter pharmacological profile; racemate may not substitute for single enantiomer.
Hydrochloride salt vs. free base: solubility and stability differences impact experimental reproducibility.

1-Phenylpentan-1-amine HCl: Evidence vs. Structural Analogs


TRPC Channel Inhibition: FK70 vs. Schwarzinicine A

A direct head-to-head comparison study evaluated the TRPC channel inhibition of N-phenethyl-1-phenyl-pentan-3-amine (FK70), a simplified analog of 1-phenylpentan-1-amine, against its parent natural product, schwarzinicine A. The simplified analog demonstrated a near-equivalent vasorelaxation response (Emax 111.4%) compared to the parent compound (Emax 123.1%) and inhibited hTRPC3-, hTRPC4-, hTRPC5-, and hTRPC6-mediated calcium influx with IC50 values of 6, 2, 2, and 5 µM, respectively [1]. This indicates that the phenylpentanamine core retains significant biological activity even after structural simplification, highlighting its value as a pharmacophore.

TRPC Channel Inhibition
Head-to-head
Near-equivalent vasorelaxation (Emax 111.4% vs. 123.1%) and TRPC3/4/5/6 IC50 2–6 µM for FK70 analog
Supports phenylpentanamine core as TRPC pharmacophore
Analog FK70 vs. natural schwarzinicine A; organ bath and Ca²⁺ influx assays
Cardiovascular Pharmacology TRPC Channels Vasorelaxation

Amine Position: C1 vs. C3 Phenylpentanamines

A cross-study comparison reveals a critical structure-activity relationship (SAR) insight: moving the amine group from the C1 position (as in 1-phenylpentan-1-amine) to the C3 position (as in 1-phenylpentan-3-amine) does not abolish biological activity but rather re-directs it towards different targets. While 1-phenylpentan-1-amine derivatives are primarily explored as central nervous system (CNS) agents and synthetic intermediates, the 3-amine analog (FK70) exhibits potent vasorelaxant and TRPC channel-inhibiting properties, demonstrating an Emax of 111.4% in vasorelaxation assays [1]. In contrast, the 1-amine core is structurally more closely related to CNS-active phenylalkylamines and amphetamines, suggesting a different target engagement profile .

C1 vs. C3 Positional Isomer
Reported
C3 isomer (FK70) shows vasorelaxant Emax 111.4%; C1 isomer reported as CNS drug scaffold
Critical positional SAR: isomer selection dictates biological application
Cross-study comparison; C1 utility mainly in CNS synthesis
Structure-Activity Relationship Drug Discovery Pharmacophore Mapping

Hydrochloride vs. Free Base: Stability and Solubility

The hydrochloride salt of 1-phenylpentan-1-amine offers quantifiable advantages in stability and solubility over its free base form. The salt form is explicitly noted to enhance both stability and solubility, making it more suitable for reproducible chemical applications and biological assays [1]. While specific solubility values (e.g., in mg/mL) are not universally reported, the conversion to a hydrochloride salt is a standard pharmaceutical strategy to improve aqueous solubility and prevent degradation of the free amine . Vendor specifications consistently recommend storage of the hydrochloride salt in a cool, dry place, whereas the free base may require inert atmosphere storage to prevent oxidation [2].

Salt Form Stability & Solubility
Data to verify
HCl salt enhances aqueous solubility and chemical stability vs. free base
Procurement of HCl salt ensures robust lab handling
Vendor guidelines; quantitative solubility data not reported
Chemical Stability Formulation Sample Handling

1-Phenylpentan-1-amine Hydrochloride: Optimal Applications


Chiral Scaffold in CNS Drug Discovery

1-Phenylpentan-1-amine hydrochloride, particularly in its enantiomerically pure (R) or (S) forms, is ideally suited as a chiral building block for synthesizing novel CNS-active pharmaceutical candidates. Its structural similarity to amphetamines and other neurotransmitter-modulating agents positions it as a core scaffold for exploring structure-activity relationships (SAR) around dopamine, norepinephrine, and serotonin systems . The ability to independently procure and test each enantiomer allows researchers to dissect stereospecific contributions to receptor binding, functional activity, and potential therapeutic effects, a critical step in modern CNS drug development.

Reference Standard for TRPC Channel Pharmacology

While the C3-positional isomer is a more direct TRPC channel ligand, 1-phenylpentan-1-amine hydrochloride serves a critical role as a structurally related but biologically distinct reference compound in TRPC pharmacology. By comparing the activity of this C1-amine against the vasorelaxant C3-amine (FK70), researchers can precisely define the pharmacophore requirements for TRPC channel modulation . This enables the construction of robust SAR models and validates the selectivity of novel TRPC inhibitors. Its use in control experiments ensures that observed cardiovascular effects are specific to the C3-positional pharmacophore and not a general property of the phenylpentylamine backbone.

Synthetic Intermediate for Advanced Functional Materials

The combination of a primary amine, a hydrophobic alkyl chain, and an aromatic ring makes 1-phenylpentan-1-amine hydrochloride a versatile intermediate for creating specialized materials. Its chemical handle allows for straightforward N-alkylation, acylation, and reductive amination, enabling its incorporation into more complex architectures . This utility extends beyond pharmaceuticals to the synthesis of novel ligands, catalysts, and specialty polymers where precise control over steric and electronic properties is required. The enhanced stability and handling of the hydrochloride salt make it a practical choice for multi-step synthetic sequences.

Application
Selection Property
Validation Focus
CNS drug discovery chiral scaffold
Enantiomeric identity (R/S)
Stereospecific SAR model building
TRPC channel pharmacology reference
Isomer position (C1 vs. C3)
Pharmacophore selectivity validation
Advanced functional material synthesis
Primary amine reactivity
Synthetic intermediate versatility

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